3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3-chloro-6-methoxy-2,4-dimethyl-substituted benzene ring linked via an ethyl group to a 7-chloro-2-methyl-1H-indole moiety. The structural complexity arises from the combination of halogenated (Cl), alkoxy (OCH₃), and alkyl (CH₃) substituents on both aromatic systems. Such modifications are often employed to optimize physicochemical properties (e.g., solubility, bioavailability) and biological activity in drug discovery contexts .
Properties
Molecular Formula |
C20H22Cl2N2O3S |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-11-10-17(27-4)20(12(2)18(11)22)28(25,26)23-9-8-14-13(3)24-19-15(14)6-5-7-16(19)21/h5-7,10,23-24H,8-9H2,1-4H3 |
InChI Key |
ADKOOKZVLQLDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Functionalization of the Indole: The indole ring is then functionalized with a chloro and methyl group at specific positions using halogenation and alkylation reactions.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide part is synthesized by sulfonation of a suitable aromatic compound followed by amination.
Coupling of the Moieties: The final step involves coupling the functionalized indole with the benzenesulfonamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Common methods include:
- Formation of the Indole Derivative : The initial step often involves synthesizing the indole moiety through cyclization reactions.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
- Chlorination and Methylation : Chlorination and methylation steps are performed to achieve the desired substitutions on the aromatic rings.
Industrial methods may utilize continuous flow chemistry or automated synthesis platforms to enhance yield and purity.
Biological Applications
The compound has been investigated for various biological activities, particularly in medicinal chemistry:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzenesulfonamide have shown cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The unique combination of chloro and methoxy substituents in this compound may enhance its biological activity compared to other derivatives .
Antimicrobial Properties
Studies have demonstrated that sulfonamide derivatives can possess antimicrobial activity against a range of bacterial and fungal strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication .
Binding Affinity Studies
Interaction studies focusing on binding affinity with various biological targets are essential for understanding the mechanism of action of this compound. These studies help elucidate potential therapeutic benefits and guide further development in drug design.
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound to explore enhanced efficacy against specific diseases:
- Anticancer Studies : A study published in International Journal of Molecular Sciences demonstrated that certain hybrids containing benzenesulfonamide exhibited high cytotoxic effects against cancer cells while showing reduced toxicity towards non-tumor cells .
- Antimicrobial Activity : Another research article evaluated the antimicrobial properties of related compounds against various strains, finding some derivatives effective at concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzenesulfonamide Core
The benzenesulfonamide scaffold is a common pharmacophore in medicinal chemistry. Key analogues include:
Key Observations :
- Methoxy Group : The 6-OCH₃ group in the target is unique among the cited analogues; such groups enhance solubility but may reduce metabolic stability compared to alkylthio chains (e.g., 11 , 13 ) .
Indole Moiety Modifications
The indole ring’s substitution pattern significantly influences biological and physicochemical profiles:
Key Observations :
- Chlorination: The 7-Cl in the target may enhance lipophilicity and receptor affinity compared to non-halogenated indoles (e.g., 3l’s 6-CF₃) .
- Trifluoromethyl vs. Methyl : 3l ’s 6-CF₃ group introduces strong electron-withdrawing effects, contrasting with the target’s 2-CH₃, which could modulate π-stacking interactions .
Physicochemical Properties
While melting points for the target are unavailable, analogues like 11 (177–180°C) suggest that bulky substituents (e.g., benzo[1,3]dioxolylmethylthio) increase crystallinity compared to simpler derivatives. The target’s methoxy and dimethyl groups may lower its melting point relative to 11 due to reduced symmetry .
Biological Activity
The compound 3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22ClN3O2S
- Molecular Weight : 413.92 g/mol
- CAS Number : [not provided in search results]
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate various signaling pathways. Sulfonamide compounds are known for their antibacterial properties, and this derivative may also exhibit anti-inflammatory and antitumor activities.
Antitumor Activity
Several studies have indicated that compounds with similar structures to this compound possess antitumor properties. For instance:
- Case Study 1 : A study demonstrated that indole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial effects. The structural features of this compound may enhance its efficacy against bacterial infections:
- Case Study 2 : Research has shown that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, leading to disrupted folate synthesis and bacterial growth inhibition .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines:
- Case Study 3 : Similar indole-based compounds have been reported to reduce inflammation in animal models by modulating the NF-kB signaling pathway .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Chloro and methoxy groups are introduced via electrophilic aromatic substitution under controlled pH and temperature (e.g., H₂SO₄ catalysis at 60–80°C) .
- Coupling reactions : The indole-ethyl moiety is attached to the sulfonamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring anhydrous conditions and inert atmosphere .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the pure product. Yield optimization depends on stoichiometric ratios, reaction time, and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the indole NH proton appears as a broad singlet (~δ 10–12 ppm) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for single-crystal structure determination, resolving bond angles and stereochemistry. Data collection requires high-resolution (<1.0 Å) synchrotron sources for complex sulfonamides .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) validates molecular weight (±5 ppm accuracy) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data across studies involving this sulfonamide?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native dihydropteroate synthase) or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using WHO-recommended enzyme activity units .
- Solubility effects : Methoxy groups enhance solubility (logP reduction), but chloro substituents may cause aggregation. Use co-solvents (DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound dispersion .
- Statistical meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers or systematic biases .
Q. How can computational modeling guide the optimization of this compound's binding affinity to target enzymes like dihydropteroate synthase?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate ligand-enzyme interactions, focusing on hydrogen bonding with conserved residues (e.g., Arg 63 in E. coli dihydropteroate synthase) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, chloro groups increase electrophilicity, enhancing sulfonamide-enzyme covalent interactions .
- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility of the indole-ethyl linker .
Q. What experimental design considerations are critical when scaling up synthesis under continuous flow conditions?
- Methodological Answer :
- Residence time optimization : Use Design of Experiments (DoE) to model flow rate (0.1–5 mL/min) and temperature (20–100°C) effects on yield .
- In-line monitoring : Implement FTIR or UV-Vis spectroscopy to track intermediate formation and adjust parameters in real time .
- Solvent compatibility : Ensure polar aprotic solvents (DMF, DMSO) are compatible with PTFE tubing to prevent clogging from precipitates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
